molecular formula C2F6S B13419300 Bis(trifluoromethyl) sulfide CAS No. 371-78-8

Bis(trifluoromethyl) sulfide

Cat. No.: B13419300
CAS No.: 371-78-8
M. Wt: 170.08 g/mol
InChI Key: OFHCXWMZXQBQMH-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl) sulfide: is a fluorinated organosulfur compound with the chemical formula C(_2)F(_6)S(_2) . It is a volatile liquid that is extremely toxic by inhalation and has been used as a fumigant. This compound is also an intermediate in the synthesis of triflic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl) sulfide can be synthesized by reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride . The reaction typically involves the following steps:

    Reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride: This reaction produces this compound as a product.

    Reaction Conditions: The reaction is carried out under controlled conditions to ensure the safe handling of the toxic and volatile intermediates.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Tetrakis(dimethylamino)ethylene is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized sulfur compounds.

    Reduction: Trifluoromethanethiolate salts.

    Substitution: Substituted sulfur compounds.

Mechanism of Action

The mechanism by which bis(trifluoromethyl) sulfide exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups. These groups are highly electronegative and can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Bis(trifluoromethyl) sulfide is unique due to its specific reactivity and the presence of two trifluoromethyl groups, which impart distinct chemical properties. Its ability to participate in trifluoromethylthiolation reactions and its use as an intermediate in the synthesis of valuable reagents like triflic acid highlight its importance in both research and industrial applications .

Properties

CAS No.

371-78-8

Molecular Formula

C2F6S

Molecular Weight

170.08 g/mol

IUPAC Name

trifluoro(trifluoromethylsulfanyl)methane

InChI

InChI=1S/C2F6S/c3-1(4,5)9-2(6,7)8

InChI Key

OFHCXWMZXQBQMH-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SC(F)(F)F

Origin of Product

United States

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